N,N-dimethyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]ethanamine oxalate
Overview
Description
N,N-dimethyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]ethanamine oxalate is a useful research compound. Its molecular formula is C21H27NO5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.18892296 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Characterization of Cytochrome P450 Enzymes
Research has elucidated the metabolic pathways of compounds structurally related to N,N-dimethyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]ethanamine oxalate, highlighting the role of cytochrome P450 enzymes. For instance, studies on the NBOMe compounds, which share a similar chemical backbone, found that their metabolism involves cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, leading to various metabolites through pathways such as hydroxylation, O-demethylation, and N-dealkylation (Nielsen et al., 2017).
Neurochemical Pharmacology
Further research on psychoactive substituted N-benzylphenethylamines, which include compounds structurally related to this compound, demonstrated their high potency as agonists at 5-HT2A receptors. These studies offer insights into the neurochemical mechanisms underlying the hallucinogenic activity of these compounds, which may be relevant for understanding similar effects in related chemical entities (Eshleman et al., 2018).
Photocatalyzed Oxidation Studies
In the context of environmental science, studies have explored the photocatalyzed degradation of organic compounds, which could offer insights into the environmental fate of similar chemical compounds. For instance, research on the photocatalyzed oxidation of creosote components, including dimethylphenols (xylenols), highlights the potential for mineralization of such compounds in oxygenated aqueous media using illuminated TiO2 (Terzian & Serpone, 1995). Although not directly related, such methodologies could be applicable to studying the degradation and environmental impact of this compound.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(2-phenylpropan-2-yl)phenoxy]ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C2H2O4/c1-19(2,16-8-6-5-7-9-16)17-10-12-18(13-11-17)21-15-14-20(3)4;3-1(4)2(5)6/h5-13H,14-15H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKCVPXEYXWYSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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